molecular formula C6H10N2O2 B14519081 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide CAS No. 62925-71-7

3,3,5-trimethyl-3H-pyrazole 1,2-dioxide

Cat. No.: B14519081
CAS No.: 62925-71-7
M. Wt: 142.16 g/mol
InChI Key: FTBBYYWKTYXOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethyl-3H-pyrazole 1,2-dioxide is a heterocyclic compound featuring a pyrazole core with two oxygen atoms at the 1- and 2-positions and three methyl substituents at the 3- and 5-positions. Its unique structure confers distinct electronic and steric properties, making it relevant in coordination chemistry, materials science, and as a precursor in synthetic organic chemistry. The compound’s stability and reactivity are influenced by the electron-withdrawing effects of the dioxide moiety and the steric bulk of the methyl groups.

Properties

CAS No.

62925-71-7

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3,5,5-trimethyl-2-oxidopyrazol-1-ium 1-oxide

InChI

InChI=1S/C6H10N2O2/c1-5-4-6(2,3)8(10)7(5)9/h4H,1-3H3

InChI Key

FTBBYYWKTYXOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC([N+](=O)N1[O-])(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylpyrazole with oxidizing agents to introduce the dioxide functionality . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a focus to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the dioxide group allows it to participate in redox reactions, influencing various biochemical pathways . The compound’s ability to donate and accept hydrogen bonds makes it a versatile molecule in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the uniqueness of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide, we compare it to three classes of analogs:

Pyrazole Dioxides with Varied Substituents

  • 3,5-Dimethyl-1H-pyrazole 1,2-dioxide : Lacks the third methyl group at the 3-position, reducing steric hindrance. This results in higher reactivity in nucleophilic substitution reactions but lower thermal stability compared to the trimethyl analog.
  • 3,3-Dimethyl-5-phenyl-3H-pyrazole 1,2-dioxide : The phenyl group enhances aromatic stacking interactions but decreases solubility in polar solvents.

Non-Dioxidated Pyrazoles 3,3,5-Trimethyl-1H-pyrazole: Absence of the dioxide moiety increases electron density at the pyrazole ring, making it more prone to electrophilic aromatic substitution. The dioxide group in 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide stabilizes negative charge, favoring metal coordination.

Quaternary Ammonium Compounds (QACs)
While structurally distinct, QACs like benzalkonium chloride (BAC-C12) share functional similarities in surfactant applications. For instance, BAC-C12 exhibits a critical micelle concentration (CMC) of 8.3–8.0 mM via spectrofluorometry and tensiometry, whereas pyrazole dioxides typically show lower CMC values due to weaker amphiphilicity .

Table 1: Key Comparative Properties

Compound Solubility (Polar Solvents) Thermal Stability (°C) CMC (mM) Reactivity in Metal Coordination
3,3,5-Trimethyl-3H-pyrazole 1,2-dioxide Moderate 180–200 N/A High (dioxide stabilization)
3,5-Dimethyl-1H-pyrazole 1,2-dioxide High 150–170 N/A Moderate
Benzalkonium Chloride (BAC-C12) High Decomposes at 100 8.3–8.0 Low

Research Findings and Methodological Considerations

  • Structural Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, molecular fingerprinting) highlight that 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide shares <50% similarity with non-dioxidated pyrazoles but >70% with other pyrazole dioxides. This underscores the critical role of the dioxide group in defining reactivity .
  • Synthetic Applications: The trimethyl derivative demonstrates superior ligand properties in transition-metal complexes compared to its dimethyl analog, as evidenced by higher catalytic turnover in cross-coupling reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.